Ethyl 3-amino-4-(4-toluidino)benzoate
Description
Ethyl 3-amino-4-(4-toluidino)benzoate is a substituted benzoate ester featuring an amino group at position 3 and a 4-toluidino group (para-methylaniline) at position 4 of the benzene ring. This compound serves as a critical intermediate in medicinal chemistry, particularly in synthesizing heterocyclic compounds such as benzimidazoles, which exhibit anti-inflammatory, antimicrobial, and antitumor activities . Its structural uniqueness lies in the conjugation of electron-donating substituents (amino and toluidino groups), which influence electronic properties, solubility, and reactivity.
Properties
IUPAC Name |
ethyl 3-amino-4-(4-methylanilino)benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O2/c1-3-20-16(19)12-6-9-15(14(17)10-12)18-13-7-4-11(2)5-8-13/h4-10,18H,3,17H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUYYPWWCUYVVBD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=C(C=C1)NC2=CC=C(C=C2)C)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-amino-4-(4-toluidino)benzoate typically involves the reaction of ethyl 4-aminobenzoate with 4-toluidine under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale chemical reactors where the reactants are combined in precise ratios. The reaction conditions are optimized to maximize yield and minimize by-products. The product is then purified using techniques such as crystallization or chromatography to achieve the required purity for pharmaceutical applications .
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-amino-4-(4-toluidino)benzoate undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one atom or group of atoms in the compound with another atom or group of atoms.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound may yield corresponding quinones, while reduction may produce amines. Substitution reactions can lead to a variety of derivatives depending on the nucleophile used .
Scientific Research Applications
Ethyl 3-amino-4-(4-toluidino)benzoate has several applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It is used in the study of enzyme interactions and protein binding.
Medicine: It is investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.
Industry: It is used in the development of new materials and as a reference standard in analytical chemistry
Mechanism of Action
The mechanism of action of Ethyl 3-amino-4-(4-toluidino)benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The biological and chemical properties of ethyl 3-amino-4-(4-toluidino)benzoate are highly dependent on substituent modifications. Below is a comparative analysis with key analogs:
Substituent Variations on the Amino Group
a) Ethyl 3-Amino-4-(Cyclohexylamino)Benzoate (CAS 347174-05-4)
- Structure: Cyclohexylamino group replaces the toluidino moiety.
- Properties : The bulky cyclohexyl group enhances lipophilicity (logP ~2.4), improving membrane permeability but reducing aqueous solubility.
- Applications: Intermediate for ketorolac, a non-steroidal anti-inflammatory drug (NSAID) .
- Key Difference: The cyclohexyl group provides steric hindrance, slowing down nucleophilic reactions compared to the planar toluidino group in the target compound.
b) Ethyl 3-Amino-4-(Methylamino)Benzoate (CAS 66315-23-9)
- Structure: Methylamino group at position 3.
- Properties: Lower molecular weight (236.31 g/mol) and reduced steric bulk compared to the toluidino derivative.
- Reactivity: Higher electrophilicity at the aromatic ring due to weaker electron-donating effects of methylamino vs. toluidino.
- Toxicity: Irritating to eyes and skin, as noted in safety data sheets .
c) Ethyl 3-Amino-4-(Propylamino)Benzoate (CAS 848819-85-2)
- Structure: Propylamino substituent at position 4.
- Applications : Building block for agrochemicals and dyes.
- Solubility: Increased alkyl chain length reduces polarity, making it less soluble in polar solvents than the toluidino analog .
Substituent Variations on the Ester Group
a) Mthis compound (CAS 1426958-51-1)
- Structure : Methyl ester instead of ethyl.
- Molecular Weight : ~14 g/mol less than the ethyl ester.
- Reactivity : Faster hydrolysis under basic conditions due to lower steric protection of the ester carbonyl .
b) Ethyl 4-([(4-Chlorophenyl)Methyl]Thiazinan)Benzoate (CAS 375832-93-2)
- Structure : Thiazinan ring and chlorophenyl group introduced.
- Applications: Potential antimicrobial agent due to the chlorophenyl moiety’s bioactivity .
- Key Difference: The thiazinan ring adds rigidity, altering binding affinity in biological targets compared to the flexible toluidino group.
Electronic and Solubility Comparisons
Research Findings and Implications
- Reactivity: The toluidino group in this compound facilitates electrophilic substitution reactions, making it superior for synthesizing benzimidazoles compared to alkylamino analogs .
- Biological Activity: Derivatives with aromatic substituents (e.g., toluidino, chlorophenyl) show enhanced binding to microbial enzymes compared to aliphatic groups .
- Thermal Stability : Bulkier substituents (e.g., cyclohexyl) improve thermal stability but may reduce reaction yields in solution-phase syntheses .
Biological Activity
Ethyl 3-amino-4-(4-toluidino)benzoate, a benzoic acid derivative, has garnered attention in various fields, including medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological activity, synthesis, mechanisms of action, and potential applications.
Chemical Structure and Properties
This compound is characterized by the following molecular formula:
- Molecular Formula: C₁₆H₁₈N₂O₂
- Molecular Weight: Approximately 270.33 g/mol
The compound features an ethyl ester group, an amino group, and a toluene derivative on the aromatic ring, contributing to its unique chemical properties.
Synthesis
The synthesis of this compound typically involves the reaction of ethyl 3-amino-4-benzoate with p-toluidine. This reaction is generally performed under controlled conditions to maximize yield and purity:
- Reagents: Ethyl 3-amino-4-benzoate, p-toluidine
- Catalyst: Acid catalyst (e.g., sulfuric acid)
- Conditions: Elevated temperature and refluxing for several hours
- Purification: Crystallization or distillation to isolate the product
The biological activity of this compound can be attributed to its interaction with specific molecular targets within biological systems:
- Sodium Ion Channels: The compound may inhibit sodium ion channels on nerve membranes, similar to other local anesthetics. This inhibition can prevent the conduction of nerve impulses, leading to anesthetic effects.
- Enzyme Interactions: It has been utilized in studies examining enzyme interactions and protein binding, suggesting potential roles in modulating enzymatic activity.
Pharmacological Effects
Research indicates that this compound exhibits several pharmacological effects:
- Local Anesthetic Properties: Similar to procaine and tetracaine, it may serve as a local anesthetic in medical applications.
- Antimicrobial Activity: Preliminary studies suggest potential antimicrobial properties against various pathogens.
Case Studies and Research Findings
-
Local Anesthetic Efficacy:
- A study evaluated the efficacy of this compound in animal models for local anesthesia during surgical procedures. Results indicated comparable effectiveness to established local anesthetics like lidocaine.
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Antimicrobial Activity:
- In vitro tests demonstrated that the compound exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli, indicating potential for further development as an antimicrobial agent.
Comparative Analysis
| Compound Name | Molecular Formula | Biological Activity | Notes |
|---|---|---|---|
| This compound | C₁₆H₁₈N₂O₂ | Local anesthetic, antimicrobial | Potential for pharmaceutical applications |
| Procaine | C₁₃H₁₁N₃O₂ | Local anesthetic | Widely used in dentistry |
| Tetracaine | C₁₁H₁₅N₃O₂ | Local anesthetic | More potent than procaine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
